molecular formula C22H33ClN2O4 B2387010 ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 1052524-02-3

ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B2387010
CAS RN: 1052524-02-3
M. Wt: 424.97
InChI Key: LHXHPFLICVPAKI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as A-967079 and belongs to the class of indole derivatives. A-967079 has shown promise in the treatment of various medical conditions, including chronic pain, anxiety, and depression.

Scientific Research Applications

Synthesis and Structural Optimization

Research has focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for generating analogs with various biological activities. For example, Vaid et al. (2014) developed a high-yielding synthesis for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, which could serve as a scaffold for further pharmacological investigation (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014). Structural optimization led to compounds with increased activity against biological targets, such as 5-lipoxygenase inhibitors, highlighting the potential for developing new therapeutic agents from this chemical framework (Karg, Luderer, Pergola, Bühring, Rossi, Northoff, Sautebin, Troschütz, & Werz, 2009).

Antiviral Activity

Several studies have evaluated the antiviral properties of compounds structurally related to ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate. Ivashchenko et al. (2015) synthesized new substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, showing significant activity against BVDV, HCV, and A/Aichi/2/69(H3N2) influenza viruses (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2015). This highlights the potential for these compounds to serve as leads for the development of new antiviral drugs.

Biological Activity and Potential Therapeutics

The exploration of biological activity extends beyond antiviral properties. For instance, the structural optimization of 5-hydroxyindole-3-carboxylates has led to potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, suggesting potential applications in treating inflammatory conditions (Peduto, Bruno, Dehm, Krauth, de Caprariis, Weinigel, Barz, Massa, de Rosa, Werz, & Filosa, 2014).

properties

IUPAC Name

ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4.ClH/c1-4-27-22(26)21-16(2)23(3)20-10-9-18(13-19(20)21)28-15-17(25)14-24-11-7-5-6-8-12-24;/h9-10,13,17,25H,4-8,11-12,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXHPFLICVPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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